molecular formula Sn(CH3COO)2<br>C4H6O4Sn B129313 Tin(II) acetate CAS No. 638-39-1

Tin(II) acetate

Cat. No. B129313
Key on ui cas rn: 638-39-1
M. Wt: 236.8 g/mol
InChI Key: PNOXNTGLSKTMQO-UHFFFAOYSA-L
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Patent
US06303808B1

Procedure details

Ruf, U.S. Pat. No. 5,068,373, Entitled Method for the Preparation of Anhydrous Tin—(IV)—Carboxylates, issued Nov. 26, 1991, relates to a method of reacting metallic tin or tin (II) acetate with an excess of acetic anhydride to produce tin (IV) acetate. The tin (IV) acetate is separated from the reaction mixture and used as separated or, if desired, is subsequently converted to tin (IV) carboxylate having four or more carbon atoms by reaction with the appropriate carboxylic acid.
[Compound]
Name
Tin—(IV)—Carboxylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
tin (IV) acetate

Identifiers

REACTION_CXSMILES
[Sn].[C:2]([O-:5])(=[O:4])[CH3:3].[Sn+2:6].[C:7]([O-:10])(=[O:9])[CH3:8].[C:11]([O:14]C(=O)C)(=[O:13])[CH3:12]>>[C:2]([O-:5])(=[O:4])[CH3:3].[Sn+4:6].[C:7]([O-:10])(=[O:9])[CH3:8].[C:11]([O-:14])(=[O:13])[CH3:12].[C:2]([O-:5])(=[O:4])[CH3:3] |f:1.2.3,5.6.7.8.9,^3:0|

Inputs

Step One
Name
Tin—(IV)—Carboxylates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Sn+2].C(C)(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
tin (IV) acetate
Type
product
Smiles
C(C)(=O)[O-].[Sn+4].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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